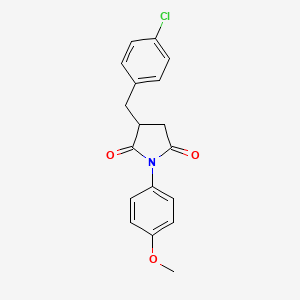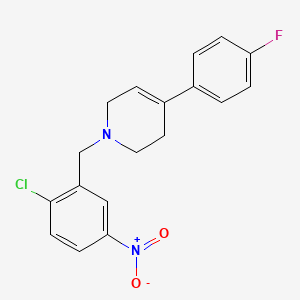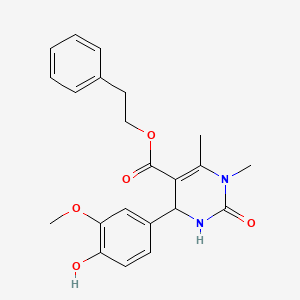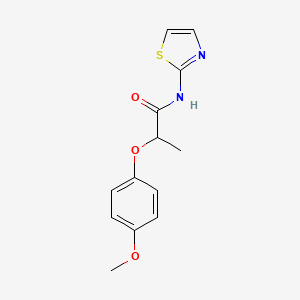
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrrolidinediones and has been studied extensively for its biological activities and mechanisms of action.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and signaling pathways involved in various diseases. This compound has been shown to modulate the activity of various proteins and enzymes, including COX-2, NF-κB, and MAPK, among others.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
実験室実験の利点と制限
The advantages of using 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions that can be explored in the research of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. These include:
1. Further studies on the mechanism of action of this compound to identify new therapeutic targets.
2. Development of new synthetic methods to improve the yield and reduce the cost of this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
4. Exploration of the potential of this compound in combination therapy with other drugs for enhanced therapeutic efficacy.
5. Investigation of the potential of this compound in other disease areas, such as autoimmune diseases and metabolic disorders.
Conclusion:
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been studied extensively, and there are several future directions that can be explored to optimize its therapeutic potential.
合成法
The synthesis of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid with pyrrolidine-2,5-dione in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases. Some of the key areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a key factor in various diseases, and this compound has been shown to have anti-inflammatory properties. In neurological disorders, 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential to enhance cognitive function and memory.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIXHYHXPDCGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386103 |
Source


|
| Record name | 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5564-35-2 |
Source


|
| Record name | 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)




![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
